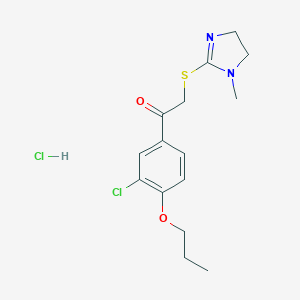
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. It has been found to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are known to play a role in the development of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a high degree of purity. However, it is important to note that the compound is highly sensitive to light and moisture, which can affect its stability and potency.
Orientations Futures
There are several future directions for the research of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride. One potential area of investigation is the development of novel analogs with improved therapeutic properties. Another potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. While the exact mechanism of action is not fully understood, it is believed to act through the modulation of GABAergic neurotransmission. While the compound has several advantages for lab experiments, it is important to note that it is highly sensitive to light and moisture. There are several future directions for research, including the development of novel analogs and the investigation of the compound's potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis method of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride involves the reaction of 3-chloroacetophenone with 2-(1-methyl-2-imidazolin-2-ylthio)ethyl propionate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Applications De Recherche Scientifique
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
Numéro CAS |
160518-46-7 |
|---|---|
Nom du produit |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride |
Formule moléculaire |
C15H20Cl2N2O2S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1-(3-chloro-4-propoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c1-3-8-20-14-5-4-11(9-12(14)16)13(19)10-21-15-17-6-7-18(15)2;/h4-5,9H,3,6-8,10H2,1-2H3;1H |
Clé InChI |
DVWXJQSUIGBXMK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Autres numéros CAS |
160518-46-7 |
Synonymes |
1-(3-chloro-4-propoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
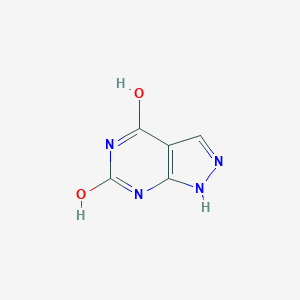
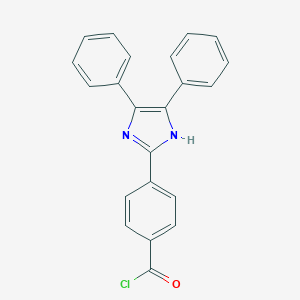
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
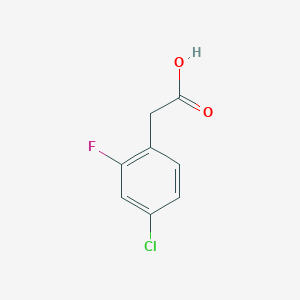
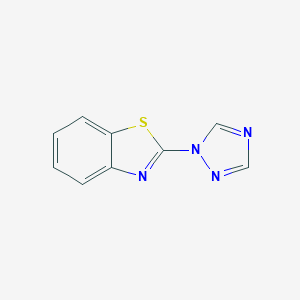
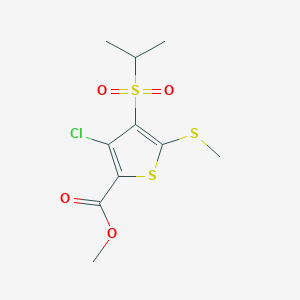
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
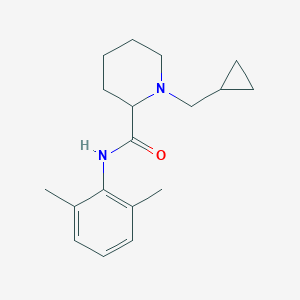


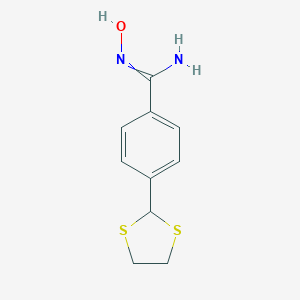

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)